molecular formula C12H25ClN4O2 B8288525 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(1-methylethyl)-, monohydrochloride CAS No. 80712-50-1

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(1-methylethyl)-, monohydrochloride

Cat. No. B8288525
CAS RN: 80712-50-1
M. Wt: 292.80 g/mol
InChI Key: BWOFDAVNSMPGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(1-methylethyl)-, monohydrochloride is a useful research compound. Its molecular formula is C12H25ClN4O2 and its molecular weight is 292.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(1-methylethyl)-, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(1-methylethyl)-, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80712-50-1

Product Name

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(1-methylethyl)-, monohydrochloride

Molecular Formula

C12H25ClN4O2

Molecular Weight

292.80 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-propan-2-ylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H24N4O2.ClH/c1-10(2)15-6-8-16(9-7-15)12(18)14(5)11(17)13(3)4;/h10H,6-9H2,1-5H3;1H

InChI Key

BWOFDAVNSMPGEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)N(C)C(=O)N(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20 ml of ethanol, were added 5.0 g of 1-(2,4,4-trimethylallophanoyl)piperazine hydrochloride and 3.7 g of sodium carbonate. To the resulting mixture, was added dropwise with stirring 2.5 g of isopropyl bromide. The mixture was allowed to react under reflux for 8 hours and the precipitate was removed by filtration. The filtrate was concentrated and the residue was purified with a silica gel column to obtain an oil. This oil was converted to hydrochloride in the customary way and recrystallized from ethanol to obtain 3.8 g (65% yield) of 1-(isopropyl)-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride having a melting point of 213°-215° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2,4,4-trimethylallophanoyl)piperazine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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